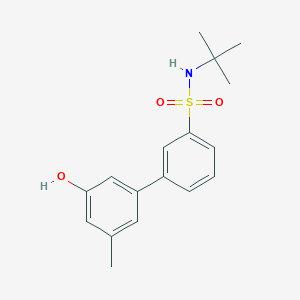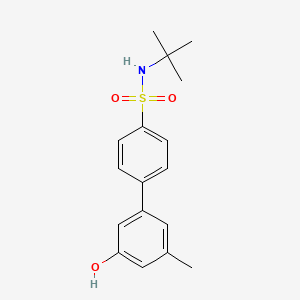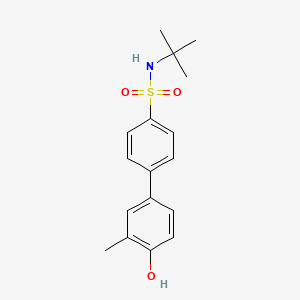![molecular formula C17H19NO3S B6372717 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1261895-36-6](/img/structure/B6372717.png)
3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a biphenyl structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting with the construction of the biphenyl core The pyrrolidine ring is then introduced through nucleophilic substitution reactions The sulfonyl group is added via sulfonation reactions, often using reagents like sulfonyl chlorides
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to sulfides.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl biphenyls: Compounds with sulfonyl groups attached to biphenyl structures.
Uniqueness
3-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propiedades
IUPAC Name |
2-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-11-15(7-8-17(13)19)14-5-4-6-16(12-14)22(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMYYYLBSFLCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684064 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-36-6 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
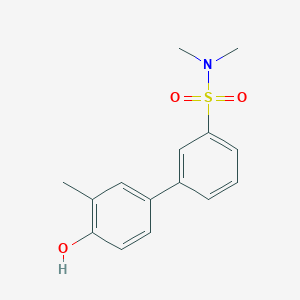
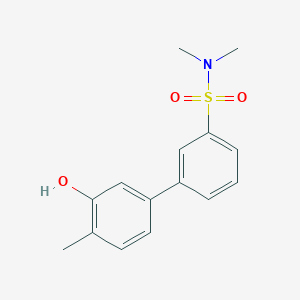
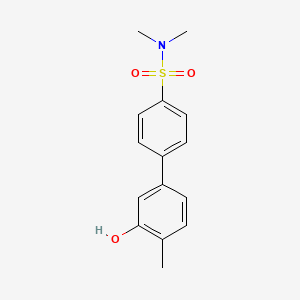
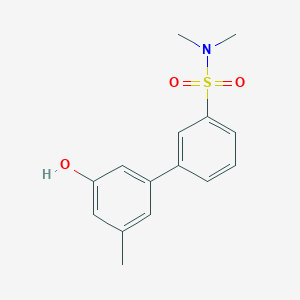
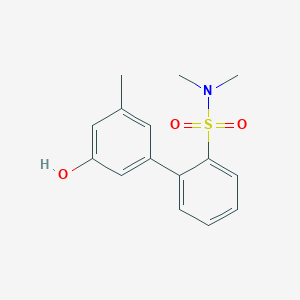
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6372661.png)
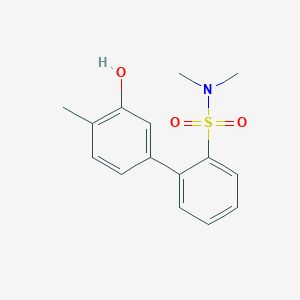
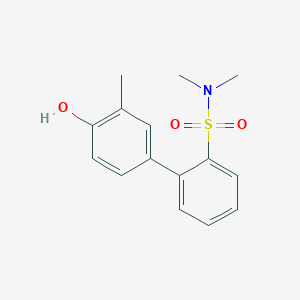
![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6372691.png)
![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6372715.png)
![5-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6372728.png)
